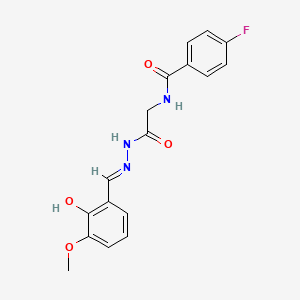![molecular formula C18H19N5O3 B12017969 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide CAS No. 518019-33-5](/img/structure/B12017969.png)
3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide typically involves the following steps:
Formation of the Benzotriazole Moiety: Benzotriazole is synthesized by the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Propane Chain: The benzotriazole is then reacted with a suitable alkylating agent to introduce the propane chain.
Formation of the Hydrazide Group: The intermediate compound is then treated with hydrazine to form the hydrazide group.
Condensation Reaction: Finally, the hydrazide is condensed with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzotriazole derivatives.
Applications De Recherche Scientifique
3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-cancer or anti-inflammatory agent due to its structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or photonic properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to specific sites, while the hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide
- 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]propanehydrazide
Uniqueness
3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can enhance its reactivity and interaction with biological targets compared to similar compounds.
Propriétés
Numéro CAS |
518019-33-5 |
|---|---|
Formule moléculaire |
C18H19N5O3 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
3-(benzotriazol-1-yl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C18H19N5O3/c1-12(13-7-8-16(24)17(11-13)26-2)19-21-18(25)9-10-23-15-6-4-3-5-14(15)20-22-23/h3-8,11,24H,9-10H2,1-2H3,(H,21,25)/b19-12+ |
Clé InChI |
HMTOQVWBUGHNHG-XDHOZWIPSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC(=C(C=C3)O)OC |
SMILES canonique |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=C(C=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12017902.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017904.png)
![6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B12017918.png)
![N-(4-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12017920.png)
![3-((5E)-5-{4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12017921.png)

![2-[(E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B12017933.png)
![N-(3,4-dichlorophenyl)-N'-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide](/img/structure/B12017934.png)

![3-(4-chlorophenyl)-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017945.png)
![N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12017949.png)


